(1-Cyclohexylvinyl)boronic acid
Overview
Description
(1-Cyclohexylvinyl)boronic acid is an organoboron compound characterized by a boronic acid group attached to a vinyl group, which is further substituted with a cyclohexyl group. This compound is of significant interest in organic chemistry due to its versatility in various chemical reactions, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Mechanism of Action
Target of Action
(1-Cyclohexylvinyl)boronic acid is primarily used in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process . The primary targets of this compound are the carbon atoms in the organic groups involved in the Suzuki–Miyaura coupling .
Mode of Action
In the Suzuki–Miyaura coupling, this compound interacts with its targets through a process called transmetalation . This process involves the transfer of the boronic acid group from boron to palladium . The palladium acts as a catalyst, facilitating the formation of a new carbon–carbon bond .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is a key biochemical pathway affected by this compound . This reaction is widely used in organic chemistry for the synthesis of various organic compounds . The downstream effects include the formation of new carbon–carbon bonds, leading to the creation of complex organic molecules .
Pharmacokinetics
Boronic acids are generally considered stable and easy to handle . They are also known to be relatively non-toxic and environmentally friendly, as they ultimately degrade into boric acid .
Result of Action
The primary result of the action of this compound is the formation of new carbon–carbon bonds through the Suzuki–Miyaura coupling reaction . This leads to the synthesis of complex organic molecules, which can be used in various applications in organic chemistry .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction requires mild and functional group tolerant conditions . Additionally, the stability of this compound can be affected by exposure to air . It is generally considered stable and easy to handle .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Cyclohexylvinyl)boronic acid typically involves the hydroboration of cyclohexyl-substituted alkynes or alkenes. One common method is the hydroboration of cyclohexylacetylene with catecholborane or pinacolborane under mild conditions, followed by oxidation to yield the boronic acid . Another approach involves the Miyaura borylation reaction, where cyclohexylvinyl halides react with bis(pinacolato)diboron in the presence of a palladium catalyst .
Industrial Production Methods: Industrial production of this compound may utilize continuous flow processes to enhance efficiency and yield. These methods often involve the use of automated systems for precise control of reaction parameters, ensuring consistent product quality. The use of recyclable catalysts and solvents is also a key consideration in industrial settings to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: (1-Cyclohexylvinyl)boronic acid undergoes various types of reactions, including:
Oxidation: Conversion to the corresponding alcohol or ketone using oxidizing agents such as hydrogen peroxide or sodium perborate.
Reduction: Formation of the corresponding alkane through reduction with agents like lithium aluminum hydride.
Substitution: Participation in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, sodium perborate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Palladium catalysts, bases like potassium carbonate, solvents such as tetrahydrofuran.
Major Products:
Oxidation: Cyclohexylvinyl alcohol or ketone.
Reduction: Cyclohexylethane.
Substitution: Various biaryl or vinyl compounds.
Scientific Research Applications
(1-Cyclohexylvinyl)boronic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
- Phenylboronic acid
- Vinylboronic acid
- Cyclohexylboronic acid
Comparison: (1-Cyclohexylvinyl)boronic acid is unique due to the presence of both a cyclohexyl and a vinyl group, which provides a combination of steric and electronic properties not found in simpler boronic acids. This dual functionality allows for greater versatility in chemical reactions, particularly in the formation of complex molecules through cross-coupling reactions . Compared to phenylboronic acid, this compound offers enhanced stability and reactivity due to the cyclohexyl group’s electron-donating effects .
Properties
IUPAC Name |
1-cyclohexylethenylboronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15BO2/c1-7(9(10)11)8-5-3-2-4-6-8/h8,10-11H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPCSBKCAYWOACG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C(=C)C1CCCCC1)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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